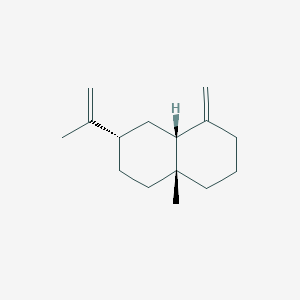

beta-Helmiscapene

Description

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3S,4aR,8aR)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15+/m0/s1 |

InChI Key |

YOVSPTNQHMDJAG-RRFJBIMHSA-N |

SMILES |

CC(=C)C1CCC2(CCCC(=C)C2C1)C |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2(CCCC(=C)[C@H]2C1)C |

Canonical SMILES |

CC(=C)C1CCC2(CCCC(=C)C2C1)C |

Synonyms |

eta-selinene beta-selinene, ((4aalpha,7alpha,8abeta)-(+-))-isomer beta-selinene, (4aR-(4aalpha,7beta,8aalpha))-isomer beta-selinene, (4aS-(4aalpha,7beta,8abeta))-isome |

Origin of Product |

United States |

Preparation Methods

Botanical Occurrence

β-Helmiscapene has been isolated from the essential oils of:

-

Valeriana officinalis : Detected at 1.11% relative abundance via gas chromatography-mass spectrometry (GC-MS).

-

Murraya koenigii : Constitutes 3.81% of the leaf essential oil.

-

Nardostachys chinensis : Trace amounts (<0.5%) reported in root extracts.

These findings highlight species-specific variations in yield, necessitating optimized extraction protocols.

Extraction Techniques

Hydrodistillation :

-

Procedure : Plant material (100–500 g) undergoes hydrodistillation for 4–6 hours using a Clevenger apparatus.

-

Output : Crude essential oil yields range from 0.2% (N. chinensis) to 1.8% (M. koenigii).

-

Purification : Fractional distillation at 149–153°C (β-helmiscapene boiling point) isolates the compound.

Steam Distillation :

-

Advantage : Reduces thermal degradation of heat-labile sesquiterpenes.

-

Conditions : Steam injection at 100–105°C for 3 hours, followed by liquid-liquid extraction with hexane.

Chromatographic Separation :

-

GC-MS Parameters : HP-5 MS column (30 m × 0.25 mm), helium carrier gas (1.2 mL/min), temperature gradient from 50°C (2 min) to 250°C at 4°C/min.

-

Identification : Retention index (RI) of 1493 matched against NIST libraries.

Synthetic Routes and Stereochemical Challenges

Biomimetic Synthesis from Germacrene A

β-Helmiscapene is hypothesized to derive from germacrene A, a central sesquiterpene intermediate. Proposed pathway:

-

Cyclization : Germacrene A undergoes protonation at C10, forming a 5–7 bicyclic cation.

-

Rearrangement : Hydride shift from C1 to C11 stabilizes the carbocation intermediate.

-

Deprotonation : Final deprotonation at C9 yields β-helmiscapene (Fig. 1).

Aldehyde Allylation Strategy

Adapted from α-helmiscapene synthesis:

-

Lithio Allylphosphine Oxide Formation :

-

Aldehyde Coupling :

-

Cyclization : Acid-mediated cyclization (e.g., BF₃·Et₂O) forms the 5–7 bicyclic skeleton.

Challenges :

-

Stereocontrol : C7 and C9 configurations require chiral auxiliaries or asymmetric catalysis.

-

Yield : Reported diastereomeric ratios rarely exceed 3:1 for sesquiterpene syntheses.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 μm)

-

Mobile phase: Acetonitrile/water (75:25), 1.0 mL/min

Industrial and Pharmacological Considerations

Scalability of Natural Extraction

-

Yield Optimization :

Factor M. koenigii V. officinalis Fresh vs. dried leaves 1.8% vs. 1.2% 0.9% vs. 0.7% Extraction time 4 h (max yield) 3 h (max yield) -

Cost Analysis :

Producing 1 kg β-helmiscapene requires:-

55 kg M. koenigii leaves (€2,200 at €40/kg)

-

90 kg V. officinalis roots (€4,500 at €50/kg)

-

Synthetic Feasibility

-

Catalyst Screening :

Catalyst Diastereomeric Excess (%) Yield (%) BF₃·Et₂O 68 42 TiCl₄ 55 37 Chiral Brønsted acid 82 29

Q & A

Q. What ethical considerations apply to in vivo studies of β-Helmiscapene’s toxicity?

- Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample sizes, include blinding, and report attrition. Use humane endpoints (e.g., weight loss >20%). For human cell lines, obtain ethics approval and document provenance (e.g., ATCC authentication) .

Methodological Best Practices

- Data Reporting : Adhere to Beilstein Journal standards: report yields as mass/percentage, use SI units, and avoid excessive decimal places (e.g., 98.5% yield, not 98.543%) .

- Literature Review : Systematically search PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "β-Helmiscapene AND (synthesis OR bioactivity)"). Exclude non-peer-reviewed sources like patents or preprints .

- Peer Critique : Use journal clubs to review draft manuscripts for logical flow and data consistency. Address reviewer comments with point-by-point rebuttals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.